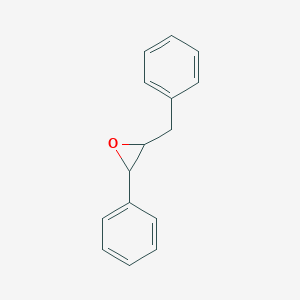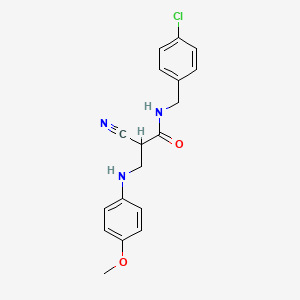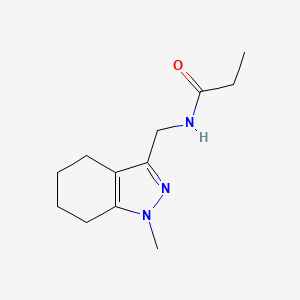![molecular formula C20H13Cl2N3OS2 B2815452 N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide CAS No. 315711-31-0](/img/structure/B2815452.png)
N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of pyrimidines and has a molecular weight of 522.96 g/mol. DPTA has shown promising results in various scientific studies, making it a potential candidate for future research.
作用機序
The exact mechanism of action of N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is not fully understood. However, it has been hypothesized that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the major advantages of N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is its versatility in various scientific applications. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for future research. However, one of the major limitations of this compound is its complex synthesis process, which may limit its accessibility to researchers.
将来の方向性
There are several potential future directions for research on N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a therapeutic agent for various diseases. Another potential direction is to investigate its effects on the central nervous system and its potential use as a treatment for neurological disorders. Additionally, further research is needed to optimize the synthesis process of this compound and to improve its accessibility to researchers.
合成法
The synthesis of N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide involves the reaction of 2,6-dichloroaniline and 2-phenylthiophene-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 4-chloro-2-mercaptobenzamide to obtain this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide has been extensively studied for its potential use in various scientific applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-14-7-4-8-15(22)18(14)25-17(26)10-27-19-13-9-16(12-5-2-1-3-6-12)28-20(13)24-11-23-19/h1-9,11H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBOIPXCZZXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)
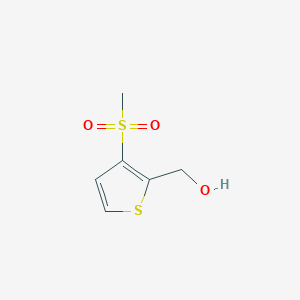
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
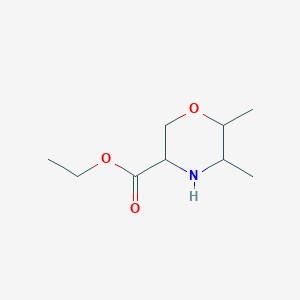
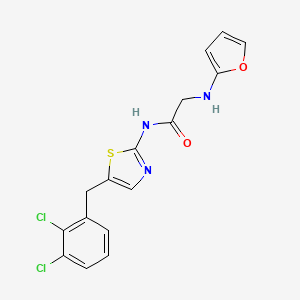
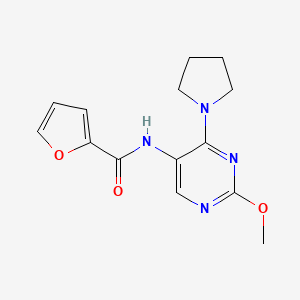
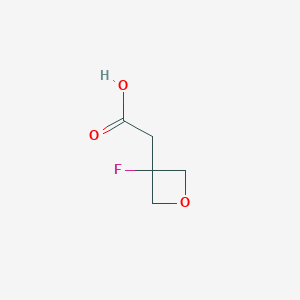

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)
